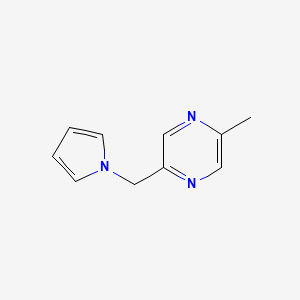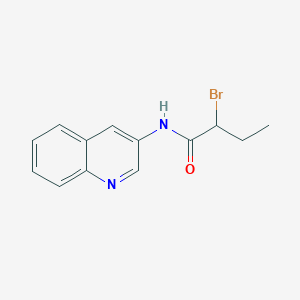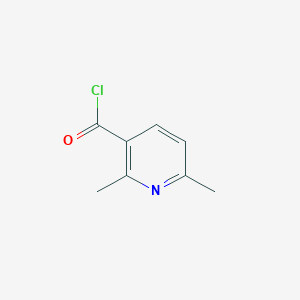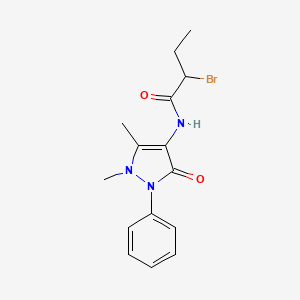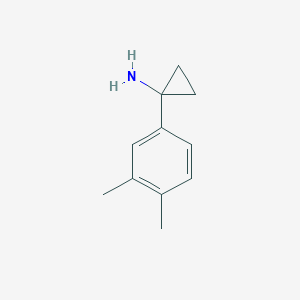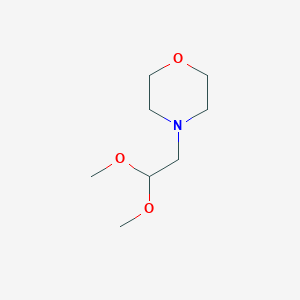
4-(2,2-Dimethoxyethyl)morpholine
Vue d'ensemble
Description
“4-(2,2-Dimethoxyethyl)morpholine” is a morpholine derivative. Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported .Molecular Structure Analysis
The molecular weight of “4-(2,2-Dimethoxyethyl)morpholine” is 175.23 . The InChI code for this compound is 1S/C8H17NO3/c1-10-8(11-2)7-9-3-5-12-6-4-9/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
“4-(2,2-Dimethoxyethyl)morpholine” is a light yellow to yellow liquid . It is stored at room temperature . .Applications De Recherche Scientifique
Synthesis and Complexation with Metals
- 4-(2,2-Dimethoxyethyl)morpholine has been used in the synthesis of complex compounds. For instance, in the study of palladium(II) and mercury(II) complexes, derivatives of morpholine, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, have been synthesized. These derivatives are significant for their potential applications in organometallic chemistry (Singh et al., 2000).
Spectroscopic and Electrochemical Investigations
- Morpholine derivatives have also been studied for their spectroscopic and electrochemical properties. Research has been conducted on vic-dioxime ligands containing a morpholine group, synthesizing metal complexes and investigating their redox properties. This research is crucial for the development of new materials in electrochemistry (Kilic et al., 2006).
Structural Studies in Chemistry
- Studies have been conducted on the [1,4]oxazino[4,3-a]azepine ring system, which involves reactions with morpholinoallenes. This research is significant for understanding the structural aspects of morpholine derivatives, which can be crucial for the development of novel chemical entities (Maas et al., 1999).
Application in Peptidomimetic Chemistry
- Morpholine derivatives have been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, which is essential in peptidomimetic chemistry. This research opens avenues for the use of these compounds in creating peptide mimics for various biochemical applications (Sladojevich et al., 2007).
Crystal Structure Analysis
- The crystal structure of various morpholine derivatives, such as dimethomorph and others, has been analyzed. This research provides essential insights into the structural properties of morpholine-related compounds, which is crucial for their application in various fields of chemistry and materials science (Kang et al., 2015).
Fungicidal Activity
- Research has also explored the synthesis of morpholine derivatives for their fungicidal activity. The stereoisomers of certain morpholine derivatives have been synthesized and evaluated for their effectiveness against various fungi, showcasing the potential application of these compounds in agriculture (Bianchi et al., 1992).
Safety And Hazards
The safety information available indicates that “4-(2,2-Dimethoxyethyl)morpholine” is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(2,2-dimethoxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-10-8(11-2)7-9-3-5-12-6-4-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLNTJSQFVSWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1CCOCC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734973 | |
| Record name | 4-(2,2-Dimethoxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethoxyethyl)morpholine | |
CAS RN |
22633-57-4 | |
| Record name | 4-(2,2-Dimethoxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



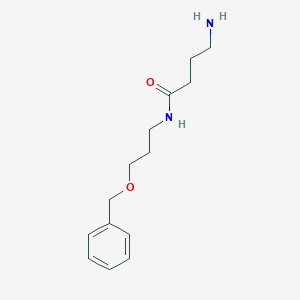
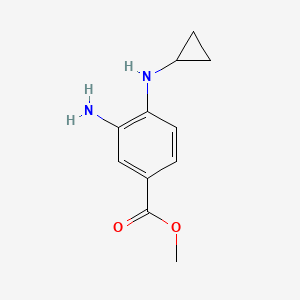
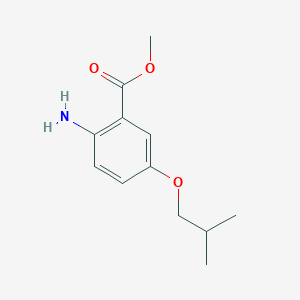
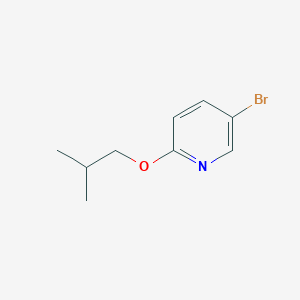
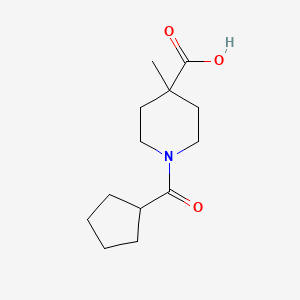
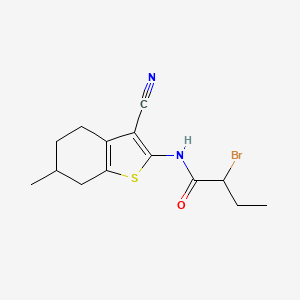
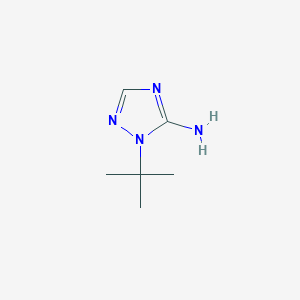
![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)

